![molecular formula C28H56N2OSSn2 B14504731 4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine CAS No. 63901-89-3](/img/structure/B14504731.png)
4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine is an organotin compound that features both stannyl and pyrimidine groups Organotin compounds are known for their versatility in organic synthesis, particularly in coupling reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine typically involves the stannylation of pyrimidine derivatives. One common method is the Stille coupling reaction, where an organotin compound reacts with an organic halide in the presence of a palladium catalyst. The reaction conditions often include a solvent such as tetrahydrofuran and a base like cesium carbonate to facilitate the coupling process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of organotin chemistry and large-scale Stille coupling reactions can be adapted for its production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine undergoes several types of chemical reactions:
Substitution Reactions: The stannyl groups can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form oxides or reduction to form simpler stannyl derivatives.
Coupling Reactions: It is commonly used in Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as cesium carbonate, to facilitate reactions.
Solvents: Tetrahydrofuran is commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a new carbon-carbon bonded compound.
Applications De Recherche Scientifique
4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of biologically active molecules.
Materials Science: Employed in the development of new materials with unique properties.
Organic Synthesis: Acts as a reagent in various organic transformations.
Mécanisme D'action
The mechanism of action for 4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine primarily involves its role as a reagent in coupling reactions. The stannyl groups facilitate the formation of carbon-carbon bonds through the transfer of the stannyl group to the organic halide, mediated by a palladium catalyst. This process involves the formation of a palladium-stannyl intermediate, which then undergoes reductive elimination to form the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Tributylstannyl)pyrimidine: Another organotin compound used in similar coupling reactions.
2-Methoxy-4-(tributylstannyl)pyridine: Used in organic synthesis and has similar reactivity.
2-Methyl-4-(tributylstannyl)pyridine: Also used in coupling reactions and organic transformations.
Uniqueness
4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine is unique due to the presence of both stannyl and sulfanyl groups, which can offer additional reactivity and versatility in synthetic applications compared to its counterparts.
Propriétés
Numéro CAS |
63901-89-3 |
|---|---|
Formule moléculaire |
C28H56N2OSSn2 |
Poids moléculaire |
706.2 g/mol |
Nom IUPAC |
tributyl-(4-tributylstannyloxypyrimidin-2-yl)sulfanylstannane |
InChI |
InChI=1S/C4H4N2OS.6C4H9.2Sn/c7-3-1-2-5-4(8)6-3;6*1-3-4-2;;/h1-2H,(H2,5,6,7,8);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
JBQKEYHBNVAULV-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC1=NC(=NC=C1)S[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



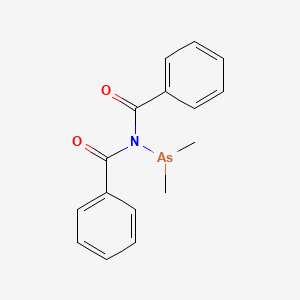
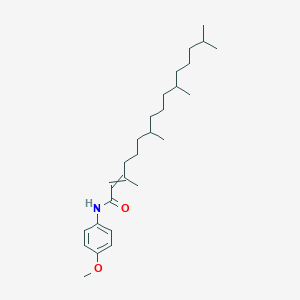
![5-{[Bis(2-chloroethyl)carbamoyl]oxy}-1,3-phenylene dibenzoate](/img/structure/B14504671.png)
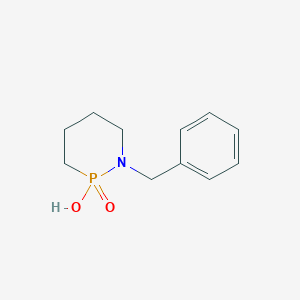
![1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14504691.png)



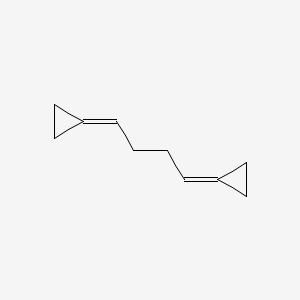
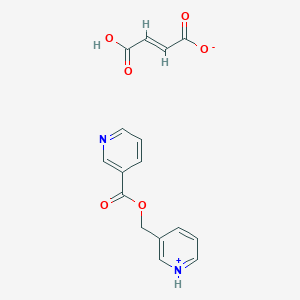
![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)


